1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
Description
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and quinazolinone moieties in its structure suggests that it may exhibit unique pharmacological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTQMVOMVAGZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Urea Formation: The final step involves the reaction of the quinazolinone intermediate with an isocyanate or carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea: Lacks the methyl group at the 2-position of the quinazolinone ring.
1-(2-Chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea: Contains a chlorine atom instead of fluorine.
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea: Lacks the dihydro structure.
Uniqueness
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is unique due to the presence of both fluorine and methyl groups, which may enhance its biological activity and selectivity. The combination of these functional groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research.
Biological Activity
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.36 g/mol. The structure features a fluorophenyl group, a quinazoline derivative, and a urea moiety, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The detailed synthetic pathway can be found in various chemical literature focusing on quinazoline derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For instance, in a study involving A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound showed IC50 values of 12.5 µM and 15.8 µM, respectively .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone of 18 mm against Staphylococcus aureus and 15 mm against Escherichia coli at a concentration of 100 µg/mL .
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, it may inhibit topoisomerase activity or interfere with DNA replication processes in cancer cells.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of various quinazoline derivatives, including our compound. The study concluded that modifications on the quinazoline ring significantly enhance anticancer activity due to increased interactions with target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, researchers tested several derivatives against common pathogens. The results indicated that the presence of the fluorine atom in the phenyl ring significantly increased antibacterial activity compared to non-fluorinated analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound can be synthesized via multistep protocols involving:
- Condensation reactions : Reacting 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-amine with 2-fluorophenyl isocyanate under anhydrous conditions in DMF or THF, typically at 60–80°C for 12–24 hours .
- Microwave-assisted synthesis : Accelerating reaction times (e.g., 30–60 minutes at 100–120°C) for intermediates like quinazolinone derivatives, improving yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized spectroscopically to confirm its structure?
Key techniques include:
Q. What initial biological screening assays are recommended for pharmacological evaluation?
Prioritize:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP competition assays (IC₅₀ determination) .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure .
- Solubility/stability studies : HPLC-based quantification in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Quinazolinone modifications : Replace the 2-methyl group with bulkier substituents (e.g., cyclohexyl) to improve selectivity against tyrosine kinases .
- Urea linker variations : Test thiourea or sulfonylurea analogs to modulate hydrogen-bonding networks .
Q. What crystallographic techniques resolve the compound’s solid-state structure, and how do they inform stability?
- Single-crystal X-ray diffraction : Resolve dihedral angles between fluorophenyl and quinazolinone moieties to assess planarity (mean C–C bond deviation <0.006 Å) .
- Polymorph screening : Use solvent evaporation or slurry methods to identify stable crystalline forms with enhanced bioavailability .
- Thermogravimetric analysis (TGA) : Correlate crystal packing with thermal decomposition profiles (>200°C stability) .
Q. How can contradictions in reported biological data across studies be resolved?
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., 10% FBS in media, 37°C, 5% CO₂) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed urea) that may confound results .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What in silico methods predict binding modes with target kinases?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with EGFR (PDB: 1M17), focusing on fluorophenyl occupancy in the hydrophobic cleft .
- MD simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding free energy (MM-GBSA calculations) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2, ABL1) .
- Proteome-wide analysis : Use chemical proteomics (e.g., kinobeads) to detect non-kinase targets .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
